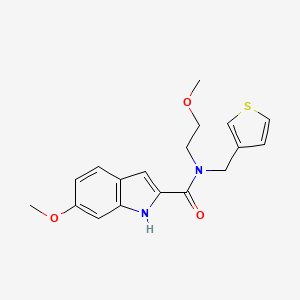

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole carboxamides. This compound has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.

科学的研究の応用

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of compounds similar to 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide have been explored in various studies. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates a method for producing diverse products through selective C-C and C-C/C-N bond formation. This process is highlighted by kinetic isotope effects studies that shed light on the mechanism of C-H activation and electrophilic addition (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014). Similarly, novel conducting polymers based on thieno[3,2-b]indoles, such as electropolymerization of 6-methoxythieno[3,2-b]indole, result in the formation of electroactive polymer films. These films' electrochemical and physicochemical properties are influenced by substituent effects on the monomers, highlighting the potential for developing new conducting materials (M. Mezlova et al., 2005).

Potential Therapeutic Applications

Research into compounds structurally related to 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has revealed potential therapeutic applications. One study reports on substituted indole-5-carboxamides and indole-6-carboxamides as potent and selective antagonists of the peptidoleukotrienes, indicating the potential for therapeutic applications in treating conditions mediated by leukotriene receptors (R. Jacobs et al., 1993).

Antioxidant and Electrochromic Properties

The Maillard reaction of 5-methoxytryptamine with natural food flavors has produced various 6-methoxytetrahydro-β-carboline derivatives with moderate antioxidant properties and investigated for their cytotoxicity, presenting potential applications in food science and pharmacology (T. B. Goh et al., 2015). Another area of application is in the field of materials science, where novel anodic electrochromic aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units show potential for multi-stage oxidative coloring, useful for electrochromic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

特性

IUPAC Name |

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-22-7-6-20(11-13-5-8-24-12-13)18(21)17-9-14-3-4-15(23-2)10-16(14)19-17/h3-5,8-10,12,19H,6-7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIVGSSHFJQZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)

![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)

![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2373532.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)

![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)

![N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2373536.png)